N-(3-ethoxyphenyl)-2,2-dimethylpropanamide
Overview
Description
N-(3-ethoxyphenyl)-2,2-dimethylpropanamide is a useful research compound. Its molecular formula is C13H19NO2 and its molecular weight is 221.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 221.141578849 g/mol and the complexity rating of the compound is 233. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Polymer Synthesis and Applications : A study by Sobolčiak et al. (2013) discusses the synthesis of a novel cationic polymer that can switch to a zwitterionic form upon light irradiation. This polymer shows potential for condensing and releasing double-strand DNA, as well as switching antibacterial activity to non-toxic character, indicating its potential in biotechnological and medical applications (Sobolčiak et al., 2013).
Analytical Chemistry in Environmental Studies : Klontza et al. (2010) discuss the use of nonylphenol ethoxylates (NPnEOs) in the cleaning industry and their environmental impact. Their study focuses on using solid-phase microextraction (SPME) with dimethyl sulfate as a methylating agent to quantify nonylphenol ethoxylates in wastewater samples, highlighting the role of these compounds in environmental monitoring and pollution studies (Klontza et al., 2010).
Pharmaceutical Research and Drug Development : A study by Ye et al. (2007) investigates the metabolic fate of a nonylphenol isomer, which is crucial for understanding its toxicological impact in humans. This research is important for assessing exposure and risk associated with certain chemical compounds (Ye et al., 2007).
Cytotoxic Evaluation in Cancer Research : Gomez-Monterrey et al. (2011) explore the cytotoxicity and topoisomerase II inhibitory activity of certain acyl derivatives, which could be potential candidates for cancer treatment, especially in cell lines resistant to conventional drugs (Gomez-Monterrey et al., 2011).
Synthesis of Hybrid Ligands in Chemistry : A paper by Aluri et al. (2014) discusses the synthesis of the first 4-methoxy-substituted 1,3-benzazaphosphole, which represents potential σ2 P,O hybrid or chelate ligands with high π-density at the phosphorus atom. This research contributes to the development of new compounds in organic chemistry (Aluri et al., 2014).
Investigation of Endocrine Disruptors : Lopez-Espinosa et al. (2009) conducted a study to determine the levels of alkylphenols (APs) in human adipose tissue. APs are known for their endocrine-disrupting activities, and this research is important for understanding human exposure to such environmental contaminants (Lopez-Espinosa et al., 2009).
Properties
IUPAC Name |
N-(3-ethoxyphenyl)-2,2-dimethylpropanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-5-16-11-8-6-7-10(9-11)14-12(15)13(2,3)4/h6-9H,5H2,1-4H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJMWXSPRXRAVDK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)NC(=O)C(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.